methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate
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Overview
Description
methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role in various biochemical pathways .
Mechanism of Action
Target of Action
The primary target of Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway . Normally, β-catenin accumulates in the cytoplasm and then translocates to the nucleus, where it binds to transcription factors to activate the transcription of target genes. When β-catenin is degraded, it can no longer perform these functions, thus inhibiting the wnt signaling pathway .
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of the Wnt signaling pathway by this compound selectively inhibits the proliferation of cancer cells that are dependent on Wnt signaling . It exhibits little efficacy in Wnt-independent cultures .
Biochemical Analysis
Biochemical Properties
MSAB plays a significant role in biochemical reactions, particularly in the Wnt/β-catenin signaling pathway . It interacts with β-catenin, a protein that is part of the Wnt signaling pathway . The interaction between MSAB and β-catenin leads to the degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway .
Cellular Effects
MSAB has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Wnt/β-catenin signaling pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . Specifically, MSAB selectively decreases the viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells .
Molecular Mechanism
The molecular mechanism of action of MSAB involves direct binding interactions with β-catenin . This binding promotes the degradation of β-catenin, leading to the inhibition of the Wnt/β-catenin signaling pathway . As a result, there is a downregulation of Wnt/β-catenin target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MSAB change over time. It has been observed that MSAB induces the degradation of β-catenin in a proteasome-dependent manner . This suggests that the stability and degradation of MSAB may be influenced by the activity of the proteasome .
Dosage Effects in Animal Models
The effects of MSAB vary with different dosages in animal models. At dosages of 10-20 mg/kg, MSAB has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models .
Metabolic Pathways
MSAB is involved in the Wnt/β-catenin signaling pathway . It interacts with β-catenin, leading to its degradation and the subsequent inhibition of the Wnt/β-catenin signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The sulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine . The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine .
Scientific Research Applications
methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Shares a similar sulfonamide and benzoate ester structure but lacks the thiophene ring.
4-Methylphenyl sulfonamide derivatives: These compounds also feature the sulfonamide group and are used in various medicinal applications.
Uniqueness
methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is unique due to its combination of a thiophene ring, sulfonamide group, and benzoate ester, which confer specific chemical reactivity and biological activity .
Biological Activity
Methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H20N2O3S
Molecular Weight: 364.44 g/mol
Key Functional Groups:
- Thiophene ring
- Sulfonamide group
- Carboxamide group
The compound's unique structure combines various bioactive functional groups, which may enhance its therapeutic efficacy compared to similar compounds.
The biological activity of methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: It has been suggested that the compound could interact with signaling pathways such as the β-catenin pathway, leading to the modulation of gene expression related to cell growth and survival.
Anticancer Properties
Several studies have investigated the anticancer potential of methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate. For instance, a study demonstrated that compounds with similar thiophene and sulfonamide structures exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction through the activation of caspases and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The sulfonamide moiety present in the compound suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies indicate that methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate may exhibit similar effects against certain bacterial strains.
Case Studies and Research Findings
-
Cytotoxicity Assay:
- A study evaluated the cytotoxic effects of methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate on various cancer cell lines using MTT assays.
- Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM for different cell lines.
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Mechanistic Studies:
- Further mechanistic studies revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributing factor to its anticancer activity.
- Western blot analysis showed increased cleavage of PARP and caspase-3, confirming apoptosis induction.
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Antimicrobial Evaluation:
- In vitro antimicrobial assays demonstrated that the compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate | Thiophene ring, sulfonamide group | Anticancer, antimicrobial |
N-Methyl-4-methylbenzenesulfonamide | Sulfonamide structure | Anti-inflammatory |
3-Amino-4-methylthiophene-2-carboxylic Acid | Thiophene ring with carboxylic acid | Anticancer potential |
Properties
IUPAC Name |
methyl 4-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14-4-10-17(11-5-14)30(26,27)23(2)18-12-13-29-19(18)20(24)22-16-8-6-15(7-9-16)21(25)28-3/h4-13H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHWNKRFGUKOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.